3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound that features an anthracene moiety linked to a triazole ring via a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves the reaction of anthracene-9-carbaldehyde with 5-amino-3,4-dimethylisoxazole in ethanol . The reaction is carried out under reflux conditions, and the product is isolated by recrystallization from a suitable solvent mixture.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
3-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. The anthracene moiety allows for π-π stacking interactions, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions facilitate the compound’s binding to biological macromolecules and its incorporation into materials with unique electronic properties .
Comparison with Similar Compounds
Similar Compounds
- Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine
- 2-(Anthracen-9-yl)benzothiazole
- 4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile
Uniqueness
3-[(2E)-2-[(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its combination of an anthracene moiety with a triazole ring, providing a distinct set of photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity profiles.
Properties
Molecular Formula |
C18H16N6 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-N-[(E)-anthracen-9-ylmethylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C18H16N6/c1-12-21-23-18(24(12)19)22-20-11-17-15-8-4-2-6-13(15)10-14-7-3-5-9-16(14)17/h2-11H,19H2,1H3,(H,22,23)/b20-11+ |
InChI Key |
WPGCUAQTJBQMHB-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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